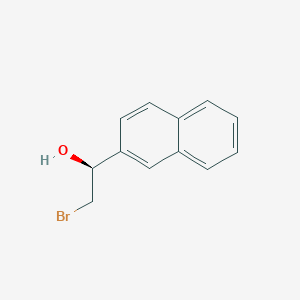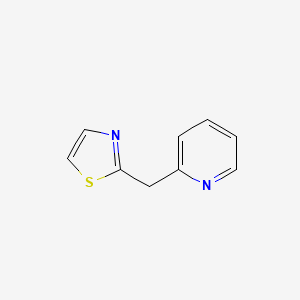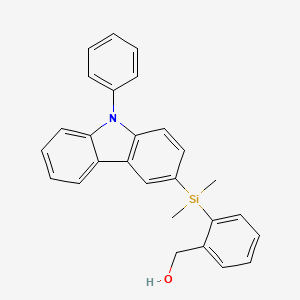
(1S)-2-bromo-1-(2-naphthyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-bromo-1-(2-naphthyl)ethanol is a chiral compound that features a bromine atom and a hydroxyl group attached to an ethyl chain, which is further connected to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(2-naphthyl)ethanol typically involves the bromination of (1S)-1-(2-naphthyl)ethanol. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production while maintaining enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-bromo-1-(2-naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 2-bromo-1-(2-naphthyl)ethanone.
Reduction: 1-(2-naphthyl)ethanol.
Substitution: 2-azido-1-(2-naphthyl)ethanol.
Aplicaciones Científicas De Investigación
(1S)-2-bromo-1-(2-naphthyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (1S)-2-bromo-1-(2-naphthyl)ethanol involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(2-naphthyl)ethanol
- 2-bromo-2,2-difluoro-1-(2-naphthyl)ethanol
- (S)-(-)-1-(2-naphthyl)ethanol
Uniqueness
(1S)-2-bromo-1-(2-naphthyl)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure products that are essential in the development of pharmaceuticals and other biologically active compounds .
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
(1S)-2-bromo-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2/t12-/m1/s1 |
Clave InChI |
HDRFYKFGBRXGRR-GFCCVEGCSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CBr)O |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)



![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)







